5-Cyclopropyl-3-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves oxidative coupling, intramolecular cyclization, and dehydro-aromatization to provide multi-substituted pyrido pyrimidines/thiopyrido pyrimidines in moderate to excellent yields . It has the advantages of high atom economy, green terminal oxidant, and metal-free conditions .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are complex. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Synthesis and Biological Activity
5-Cyclopropyl-3-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole is a compound that belongs to a class of molecules often explored for their potential in various biological activities. Compounds containing the 1,2,4-oxadiazole moiety, like this one, have been synthesized and investigated for their potential as selective COX-2 inhibitors, showing good to remarkable activity in vitro and in vivo. These compounds have been assessed for their anti-inflammatory activity and in vitro anticancer activities against human cell lines (Rathore et al., 2014).
Antimicrobial and Antifungal Applications
Oxadiazole derivatives have been synthesized for their potential as antimicrobial and antifungal agents. Specific compounds have shown potent activity against various Candida species, suggesting their utility in treating fungal infections (Kaplancıklı, 2011). Furthermore, these molecules have been tested for their anti-protozoal activity, indicating their relevance in addressing diseases caused by protozoan parasites (Dürüst et al., 2012).
Anticancer Research
Research into oxadiazole derivatives also extends into anticancer applications. Various synthesized compounds have been evaluated for their antibacterial and cytotoxic activity, showing significant inhibitory effects on tumor cell lines and bacteria (Devarasetty et al., 2016). This highlights the potential of this compound and related compounds in developing new anticancer agents.
Structural and Mechanistic Studies
The interest in oxadiazole derivatives includes their structural analysis and the investigation of their mechanisms of action. Studies have focused on synthesizing novel derivatives and analyzing their structures to understand better how these compounds interact with biological targets. This research contributes to the design of molecules with improved bioactivity and specificity for their intended targets (Maftei et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
5-cyclopropyl-3-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-2-14-16(19-7-1)20-11-21-17(14)24-8-5-12(6-9-24)10-15-22-18(25-23-15)13-3-4-13/h1-2,7,11-13H,3-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLSHGPYYRIXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CC3CCN(CC3)C4=NC=NC5=C4C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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